molecular formula C12H13NO3 B2622136 Isopropyl 2-oxoindoline-5-carboxylate CAS No. 1368040-13-4

Isopropyl 2-oxoindoline-5-carboxylate

Cat. No.: B2622136
CAS No.: 1368040-13-4
M. Wt: 219.24
InChI Key: VBZMSXPZIQRZMU-UHFFFAOYSA-N
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Description

Isopropyl 2-oxoindoline-5-carboxylate is a chemical compound belonging to the indole derivative family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indoline core with an isopropyl ester group at the 5-position and a keto group at the 2-position, making it a versatile intermediate in organic synthesis.

Safety and Hazards

Isopropyl 2-oxoindoline-5-carboxylate is classified as harmful if swallowed . It is also known to cause skin irritation and serious eye irritation . Therefore, it is recommended to handle this compound with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopropyl 2-oxoindoline-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of isatin with isopropyl alcohol in the presence of an acid catalyst to form the desired ester. The reaction conditions often involve refluxing the mixture to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of the keto group can yield the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ester group.

Major Products Formed:

    Oxidation: Oxidized indoline derivatives.

    Reduction: 2-hydroxyindoline-5-carboxylate.

    Substitution: Various substituted indoline derivatives depending on the nucleophile used.

Scientific Research Applications

Isopropyl 2-oxoindoline-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Indole-2-carboxylate: Shares the indole core but lacks the isopropyl ester group.

    2-oxoindoline-3-carboxylate: Similar structure but with the carboxylate group at the 3-position.

    Isopropyl indole-5-carboxylate: Similar ester group but without the keto group at the 2-position.

Uniqueness: Isopropyl 2-oxoindoline-5-carboxylate is unique due to the combination of the keto group and the isopropyl ester, which provides distinct reactivity and biological activity. This combination allows for specific interactions with enzymes and receptors that are not possible with other similar compounds.

Properties

IUPAC Name

propan-2-yl 2-oxo-1,3-dihydroindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-7(2)16-12(15)8-3-4-10-9(5-8)6-11(14)13-10/h3-5,7H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZMSXPZIQRZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC2=C(C=C1)NC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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